2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

Catalog No.
S584910
CAS No.
4733-39-5
M.F
C26H20N2
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

CAS Number

4733-39-5

Product Name

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

IUPAC Name

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3

InChI Key

STTGYIUESPWXOW-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, bathocuproine, bathocuproine sulfite (1:2)

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5

The exact mass of the compound Bathocuproine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenanthrolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP), is a sterically hindered, wide-band-gap organic semiconductor. Its primary function in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), is as a hole-blocking layer (HBL) or an electron-transporting layer (ETL). The bulky methyl and phenyl groups are not incidental; they critically define the material's thermal properties, solubility, and molecular packing, which directly influence device fabrication, performance, and operational stability.

Choosing a substitute for BCP, such as 4,7-diphenyl-1,10-phenanthroline (BPhen) or 2,9-dimethyl-1,10-phenanthroline (Neocuproine), is a critical procurement decision with significant trade-offs. The removal of BCP's two methyl groups to yield BPhen results in a lower glass transition temperature and different electron mobility, impacting device lifetime and charge transport dynamics. Similarly, the absence of the phenyl groups in Neocuproine fundamentally alters solubility and film-forming properties, making it unsuitable for processes where BCP's solution processability is an advantage. These materials are not directly interchangeable, and selection must be based on specific performance and processing priorities.

Enhanced Thermal Stability for Improved Device Longevity

BCP exhibits a higher glass transition temperature (Tg) compared to its close structural analog, BPhen. The Tg of BCP is reported as 89 °C, whereas the Tg of BPhen is approximately 66 °C. This superior thermal property indicates that BCP forms more morphologically stable amorphous films, which is critical for preventing device degradation and failure under thermal stress during fabrication or operation.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data89 °C
Comparator Or BaselineBPhen: ~66 °C
Quantified Difference~23 °C higher Tg than BPhen
ConditionsAs-deposited thin films, measured by differential scanning calorimetry and in situ spectroscopic ellipsometry.

A higher Tg is a key indicator of improved morphological stability, making this compound the right choice for devices requiring long operational lifetimes and robustness to thermal cycling.

Electron Mobility Profile Defines Specific Use Cases

BCP has an electron mobility (μe) of approximately 5.5 x 10⁻⁶ cm²/Vs. This is comparable to the widely used benchmark material Alq3 (μe ≈ 10⁻⁶ - 10⁻⁵ cm²/Vs) but is significantly lower than that of its analog BPhen, which exhibits a much higher electron mobility of approximately 3.0 x 10⁻⁴ cm²/Vs. This differentiation is critical for device engineering.

Evidence DimensionElectron Mobility (μe)
Target Compound Data~5.5 x 10⁻⁶ cm²/Vs
Comparator Or BaselineBPhen: ~3.0 x 10⁻⁴ cm²/Vs | Alq3: ~10⁻⁶ - 10⁻⁵ cm²/Vs
Quantified Difference~50x lower mobility than BPhen; comparable to Alq3
ConditionsMeasured in thin-film device structures.

While BPhen is preferable for high-current-density applications requiring rapid electron transport, BCP's mobility is suitable for roles where hole-blocking is the primary function and its thermal stability provides a greater overall benefit.

Device Performance Trade-Off: Efficiency vs. Stability

In a direct comparison of exciton blocking layers (EBLs) in a standard copper phthalocyanine/C60 organic photovoltaic device, the use of BPhen resulted in a 45% increase in power conversion efficiency over an equivalent device using BCP. The device with a BPhen EBL achieved an efficiency of 2.64%, attributed to its superior electron transport properties. This highlights a key performance trade-off when selecting between these two materials.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data~1.82% (Implied)
Comparator Or BaselineBPhen: 2.64%
Quantified DifferenceDevice with BCP showed ~45% lower PCE than device with BPhen
ConditionsStandard CuPc/C60 organic photovoltaic cell with the target or comparator used as the exciton blocking layer.

For applications where maximizing power conversion efficiency is the absolute priority and thermal stability is less critical, BPhen may be preferred; conversely, BCP is selected when device longevity and thermal robustness (see Evidence Item 1) outweigh the need for peak efficiency.

Enhanced Solubility for Solution-Based Processing

The chemical structure of BCP, featuring bulky 2,9-dimethyl and 4,7-diphenyl substituents, confers greater solubility in common organic solvents compared to less-substituted phenanthrolines like Neocuproine (2,9-dimethyl) or the unsubstituted 1,10-phenanthroline core. This property is a direct consequence of the bulky groups disrupting intermolecular packing. This makes BCP compatible with wet-processing techniques like spin-coating, which are often more cost-effective and scalable than the vacuum deposition required for less soluble materials.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in polar organic solvents like chloroform and toluene
Comparator Or BaselineNeocuproine and 1,10-phenanthroline have lower solubility
Quantified DifferenceQualitatively higher solubility enabling solution-based fabrication
ConditionsGeneral solubility in common non-aqueous solvents for electronics fabrication.

For research or manufacturing workflows that prioritize solution-based device fabrication, BCP's solubility provides a distinct processing advantage over less soluble, more crystalline analogs.

Thermally Stable Hole-Blocking Layers in High-Longevity OLEDs

For OLED applications where operational lifetime and resistance to thermal degradation are more critical than achieving maximum current efficiency, BCP is the appropriate choice. Its significantly higher glass transition temperature compared to BPhen ensures better morphological stability of the device stack over time, reducing the risk of failure due to layer recrystallization or deformation.

Interfacial Layers for Solution-Processed Perovskite Solar Cells (PSCs)

In PSC architectures, BCP serves as an effective hole-blocking and electron-transporting interfacial layer that can be deposited via solution-based methods. Its solubility allows it to fill voids and improve surface morphology at the cathode interface, enhancing device efficiency and stability, a key advantage for scalable manufacturing protocols that avoid vacuum-based techniques.

Exciton Management in Organic Photovoltaics (OPVs)

BCP is used as an exciton-blocking layer (EBL) at the acceptor/cathode interface in OPVs to prevent excitons from quenching at the metal electrode, thereby increasing the probability of efficient charge generation. While other materials may offer higher device efficiency in specific architectures, BCP provides a reliable, thermally stable, and well-characterized option for this critical function.

XLogP3

6.5

UNII

9THP2V94FX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Free Radical Scavengers

Pictograms

Irritant

Irritant

Other CAS

4733-39-5

Wikipedia

Bathocuproine

General Manufacturing Information

1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023
Compounds from Shiva et al. Ceruloplasmin is an NO oxidase and nitrite synthase that determines endocrine NO homeostasis. Nature Chemical Biology, 2006. 10.1038/nchembio813 http://www.nature.com/naturechemicalbiology
Gold et al. Identification of a copper-binding metallothionein in pathogenic mycobacteria. Nature Chemical Biology, doi: 10.1038/nchembio.109, published online 24 August 2008. http://www.nature.com/naturechemicalbiology

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